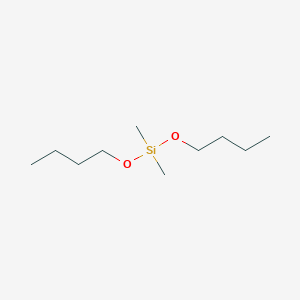

Dibutoxy(dimethyl)silane

Description

Properties

IUPAC Name |

dibutoxy(dimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si/c1-5-7-9-11-13(3,4)12-10-8-6-2/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNWJCQWBFHQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Si](C)(C)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936047 | |

| Record name | Dibutoxy(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1591-02-2 | |

| Record name | Dibutoxydimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dibutoxydimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001591022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dibutoxydimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutoxy(dimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutoxy(dimethyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Preparative Methodologies for Dibutoxy Dimethyl Silane

Established Synthetic Pathways to Dialkoxydimethylsilanes

The traditional synthesis of dialkoxydimethylsilanes, including Dibutoxy(dimethyl)silane, has relied on several well-documented chemical reactions. These methods, while effective, often involve considerations regarding reaction conditions and by-product formation.

Alcoholysis of Halosilanes

A primary and long-standing method for the preparation of alkoxysilanes is the alcoholysis of halosilanes. This reaction involves the treatment of a dichlorodimethylsilane (B41323) with an alcohol, in this case, butanol, to yield this compound. The reaction proceeds with the substitution of the chloro groups with butoxy groups. While this method is direct, the synthesis of the precursor, dichlorodimethylsilane, often involves the use of chlorine, which presents environmental and safety challenges. mdpi.com The production of chlorosilanes can lead to the formation of harmful byproducts like hydrogen chloride. mdpi.com

This process is often complicated by the formation of a mixture of products, including mono- and tri-alkoxysilanes, which necessitates careful control of reaction parameters and subsequent purification steps. google.com

Reactions Involving Dimethylsilane (B7800572) and Butanol with Catalysis

An alternative established route involves the reaction of dimethylsilane with butanol, often facilitated by a catalyst. This dehydrogenative coupling reaction forms the desired this compound and hydrogen gas as the only byproduct, representing a more atom-economical approach compared to the halosilane route.

Novel Catalytic Systems in Alkoxysilane Synthesis

Recent research has focused on the development of more efficient and selective catalytic systems for the synthesis of alkoxysilanes, moving beyond traditional methods to embrace novel organometallic and earth-abundant metal catalysts.

Cobalt-Based Catalysis for Dehydrogenative Coupling Reactions

The use of earth-abundant metals as catalysts is a significant area of development. Cobalt-based catalysts have emerged as effective promoters of the dehydrogenative coupling of hydrosilanes and alcohols. tandfonline.comtandfonline.com This method offers a greener alternative to precious metal catalysts. tandfonline.com Research has demonstrated that cobalt complexes can efficiently catalyze the formation of Si-O bonds, leading to the synthesis of various silyl (B83357) ethers. tandfonline.comtandfonline.com For instance, cobalt complexes stabilized by specific ligands have been shown to facilitate the silylation of alcohols with hydrosilanes, achieving good to excellent yields under relatively mild conditions. tandfonline.com

A key advantage of this approach is the avoidance of stoichiometric activating reagents, as the silane (B1218182) itself can act as a precatalyst activator. tandfonline.com This sustainable methodology allows for the production of valuable silicon precursors while cogenerating hydrogen. csic.esacs.org

| Catalyst | Reactants | Product | Yield | Conditions |

|---|---|---|---|---|

| Cobalt pincer complex | 3-methyl-3-pentanol, phenylsilane | Silyl ether | 83% | THF, 40°C |

| [Co(OAc)(H2O)2(tpy)]OAc | Phenylsilane, methanol | Alkoxysilane | High conversion | Room temperature |

Organometallic Catalysis in Si-O Bond Formation

The field of organometallic catalysis has significantly impacted the formation of silicon-oxygen bonds. nih.gov Transition metal complexes, including those of iron, rhodium, and iridium, have been investigated for their catalytic activity in the synthesis of alkoxysilanes. acs.orgrsc.orgnih.gov For example, commercially available iron compounds have been shown to catalyze Si-O bond formation under photochemical conditions. rsc.org These reactions proceed via heterodehydrocoupling, offering a pathway to silyl ethers from alcohols and silanes. rsc.org

Mechanistic studies suggest that these reactions can proceed through various pathways, including oxidative addition and reductive elimination steps at the metal center. psu.edu The choice of metal and ligand system is crucial in determining the efficiency and selectivity of the catalytic process.

Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including this compound. csic.es These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One innovative green approach is the use of mechanochemistry. rsc.orgconsensus.app This solvent-free or low-solvent method involves the mechanical activation of silicon, often in a ball mill, to directly react with alcohols. rsc.orgacs.org This process can eliminate several stages of traditional synthesis, such as the preparation of silicon and the catalyst. rsc.org Research has shown that mechanochemical methods can lead to high conversion rates of silicon and alcohol to alkoxysilanes. rsc.orgconsensus.app For example, milling silicon and copper powders in ethanol (B145695) has been demonstrated to produce tetraethoxysilane with high purity and yield at near-room temperature. acs.org This halogen-free method also produces hydrogen gas as a valuable byproduct. acs.org

Solvent Selection and Reaction Condition Optimization

The synthesis of dialkoxysilanes such as this compound is highly dependent on the careful selection of solvents and the optimization of reaction conditions. These factors critically influence reaction yield, rate, and the formation of byproducts.

Solvent Selection: The choice of solvent can dramatically affect reaction efficiency. For the synthesis of related dialkoxysilanes, both solvent-based and solvent-free conditions have been explored. For instance, in the synthesis of dicyclopentyl(dimethoxy)silane, a direct alkoxy exchange method demonstrated higher yields under solvent-free conditions (85%) compared to reactions conducted in hexane (B92381) (69%). The use of green solvents, such as alcohols, is also a key consideration in modern synthetic methodologies, aiming to reduce environmental impact. csic.es The polarity and boiling point of the solvent are critical; for example, tetrahydrofuran (B95107) (THF) is commonly used for reactions involving organometallic reagents due to its ability to solvate ions and its appropriate boiling point. acs.orgresearchgate.net

Reaction Condition Optimization: Optimizing parameters like temperature, catalyst loading, and stoichiometry is crucial for maximizing yield and minimizing side reactions. Statistical methods like the response surface method (RSM) can be employed for systematic process improvement. nih.gov

Temperature: Temperature control is vital. For the synthesis of dimethyldiethoxysilane from dimethyldichlorosilane and ethanol, the temperature is carefully maintained below 60 °C to prevent unwanted side reactions. google.com In other preparations, such as hydrosilylation steps, temperatures as high as 150°C may be required to ensure complete conversion.

Catalyst: The choice and loading of the catalyst are paramount. In the direct alkoxy exchange synthesis of dicyclopentyl(dimethoxy)silane, a 1.3 mol% loading of sodium methoxide (B1231860) (NaOMe) was found to balance the reaction rate with byproduct formation. For hydrosilylation reactions, platinum-based catalysts are highly efficient, with loadings as low as 0.1 mol% achieving over 99% efficiency.

Stoichiometry and Reagent Control: Precise control over the ratio of reactants is necessary to prevent over-substitution or unreacted starting materials. In syntheses starting from dichlorosilanes, neutralizing agents like ammonia (B1221849) or sodium alkoxides are often added after the primary reaction to quench residual acid (e.g., HCl), which can otherwise lead to the formation of undesirable siloxanes. google.com

The following table summarizes key parameters optimized in the synthesis of a related dialkoxysilane, offering insights applicable to this compound production.

| Parameter | Condition | Rationale / Outcome |

|---|---|---|

| Method | Direct Alkoxy Exchange | Superior yield (85%) and operational simplicity compared to Hydrosilylation-Alkoxy route (69%). |

| Solvent | Solvent-Free | Enhances reaction efficiency. |

| Catalyst Loading (NaOMe) | 1.3 mol% | Balances reaction rate and minimizes byproduct formation. |

| Temperature (Hydrosilylation) | 150°C | Ensures complete conversion without promoting side-product formation. |

| Neutralization | Post-reaction quenching | Prevents formation of siloxane impurities. |

Sustainable Production of Silicon Precursors

The drive towards a circular economy and sustainable manufacturing has spurred the development of greener methods for producing silicon precursors like this compound. csic.es These approaches focus on reducing energy consumption, utilizing renewable resources, and employing environmentally benign catalysts.

A novel methodology for producing alkoxysilanes involves a dehydrogenative coupling reaction using an air- and water-stable cobalt-based catalyst. csic.es This process offers several advantages:

Mild Reaction Conditions: The reaction proceeds at room temperature, significantly reducing energy input compared to traditional methods. csic.es

Green Solvents: Alcohols are used as green solvents, replacing more hazardous organic solvents. csic.es

High Atom Economy: The process generates valuable silicon precursors and hydrogen gas, which can be harnessed as a clean energy source, creating a circular economic approach. csic.es

Catalyst Efficiency: The cobalt catalyst is effective at very low loadings (0.1 mol%) and can be prepared from inexpensive, commercially available starting materials. csic.es

The broader context of silicon production also presents sustainability challenges. The conventional carbothermic process for producing metallurgical-grade silicon is highly energy-intensive. researchgate.net Research into alternative routes, such as the carbohydrochlorination of silicon oxides, aims to create more energy-efficient pathways to essential silicon compounds like tetrachlorosilane, a key starting material for many organosilicon products. This process can operate at lower temperatures and shorter reaction times than conventional methods. researchgate.net

Control over Stereochemistry and Selectivity in Dialkoxysilane Synthesis

While this compound itself is an achiral molecule, the principles of stereochemical and selectivity control are fundamental in the synthesis of more complex, chiral, or unsymmetrical dialkoxysilanes. These advanced synthetic strategies enable the creation of organosilanes with specific three-dimensional structures, which are increasingly important in materials science and as chiral ligands. nih.gov

Stereocontrol: The synthesis of Si-stereogenic silanes—molecules with a chiral silicon center—can be achieved through methods like desymmetrization or kinetic resolution. nih.gov For instance, organocatalytic asymmetric synthesis has been used to create Si-stereogenic silyl ethers. nih.gov The stereochemical outcome of reactions at the silicon center, such as retention or inversion of configuration, can be controlled. For example, the reduction of alkoxysilanes with diisobutylaluminum hydride and subsequent Pt-catalyzed hydrosilylation have been shown to proceed with retention of stereochemistry. nih.gov In contrast, dehydrogenative coupling with water in the presence of a palladium catalyst can proceed with an inversion of configuration. nih.gov

Selectivity: Achieving selectivity is crucial when synthesizing unsymmetrical dialkoxysilanes (R¹R²Si(OR³)₂) or when trying to perform a single substitution on a tetraalkoxysilane. A significant challenge is that the reactivity for the first nucleophilic substitution of an alkoxy group is often similar to that of the second, leading to mixtures of products. rsc.org

Recent strategies to control sequential substitutions on a tetraalkoxysilane have been developed. One approach utilizes a tetraalkoxysilane bearing a seven-membered ring structure (a dioxasilepane unit) and a trifluoroethoxy group. rsc.org

The combination of the ring structure and the electron-withdrawing trifluoroethoxy group successfully controls the first substitution, allowing for the selective introduction of one aryl group. rsc.org

The remaining trifluoroethoxy group is then exchanged for a methoxy (B1213986) group. rsc.org

The second, different aryl group can then be introduced by substituting the more reactive methoxy group, leading to the formation of an unsymmetrical dialkoxydiarylsilane with high selectivity. rsc.org

This demonstrates how the choice of leaving groups with different reactivities can be strategically employed to control the selective synthesis of complex dialkoxysilanes. rsc.org

Reaction Mechanisms and Kinetic Studies of Dibutoxy Dimethyl Silane Transformations

Hydrolytic Stability and Hydrolysis Kinetics

Dibutoxy(dimethyl)silane undergoes hydrolysis in the presence of water, a transformation that is significantly influenced by environmental conditions such as pH and temperature. The kinetics of this reaction are critical for understanding its behavior in various applications. The hydrolysis of alkoxysilanes is a well-studied process that can be catalyzed by both acids and bases. europa.eu

The rate of hydrolysis for this compound is highly dependent on the pH of the solution. The reaction is slowest near a neutral pH of 7 and accelerates under both acidic (lower pH) and alkaline (higher pH) conditions. europa.eu This behavior is characteristic of acid-base catalyzed reactions. europa.eu At pH 4 and a temperature of 19.6°C, the hydrolysis half-life is less than 8 minutes, indicating rapid degradation in acidic environments. europa.eu In contrast, at pH 7 and 25°C, the half-life is significantly longer at 1.4 hours. europa.eu Under alkaline conditions, for instance at pH 9 and 25°C, the half-life decreases to 0.59 hours, showing that the rate is faster than at neutral pH but not as rapid as at pH 4. europa.eu

Interactive Data Table: pH Dependence of this compound Hydrolysis Half-Life

| pH | Temperature (°C) | Hydrolysis Half-Life |

| 4 | 19.6 | < 8 minutes |

| 7 | 25.0 | 1.4 hours |

| 9 | 25.0 | 0.59 hours |

Temperature has a pronounced effect on the hydrolysis rate of this compound. As temperature increases, the reaction rate increases, and consequently, the hydrolysis half-life decreases. This relationship is observed across different pH levels. For example, at a constant pH of 7, the half-life decreases from 4.1 hours at 15°C to 1.4 hours at 25°C, and further to 0.65 hours at 35°C. europa.eu A similar trend is evident at pH 9, where the half-life shortens from 1.6 hours at 15°C to 0.26 hours at 35°C. europa.eu

Interactive Data Table: Temperature Effects on this compound Hydrolysis Half-Lives at pH 7 and pH 9

| Temperature (°C) | Hydrolysis Half-Life at pH 7 | Hydrolysis Half-Life at pH 9 |

| 15 | 4.1 hours | 1.6 hours |

| 25 | 1.4 hours | 0.59 hours |

| 35 | 0.65 hours | 0.26 hours |

The hydrolysis of this compound is subject to both acid and base catalysis. europa.eu At pH extremes, the rate of hydrolysis is primarily dictated by either the hydronium or hydroxide (B78521) catalyzed mechanism. europa.eu

Under acidic conditions, the reaction is initiated by the protonation of an oxygen atom in one of the alkoxy groups. unm.edugelest.com This protonation makes the alkoxy group a better leaving group, facilitating nucleophilic attack by a water molecule on the silicon atom. gelest.com The observed rate constant (k_obs) at low pH is approximately proportional to the concentration of hydronium ions ([H₃O⁺]). europa.eu Consequently, the rate of hydrolysis at pH 2 is expected to be about 100 times greater than at pH 4. europa.eu

Under basic conditions, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. unm.edu This attack leads to the displacement of an alkoxy group. The rate of hydrolysis in alkaline solutions increases with the concentration of hydroxide ions. europa.eu

The hydrolysis of this compound involves the stepwise replacement of its two butoxy groups with hydroxyl groups, leading to the formation of silanol (B1196071) intermediates. The final product of the complete hydrolysis reaction under dilute conditions is dimethylsilanediol (B41321) ((CH₃)₂Si(OH)₂). europa.eu The other byproduct of the reaction is n-butanol (CH₃CH₂CH₂CH₂OH), which is released as the butoxy groups are cleaved from the silicon atom. europa.eu

The initial step is the hydrolysis of one butoxy group to form a silanol, butoxydimethylsilanol. This is followed by the hydrolysis of the second butoxy group to yield dimethylsilanediol. These silanol intermediates are generally reactive and can participate in subsequent condensation reactions. gelest.com

Condensation Reaction Mechanisms

Following hydrolysis, the resulting silanol intermediates, primarily dimethylsilanediol, are highly reactive and can undergo condensation reactions. These reactions are crucial as they lead to the formation of larger molecules with siloxane bonds (Si-O-Si). The same catalysts that promote hydrolysis, i.e., acids and bases, also typically catalyze condensation. gelest.com

Intermolecular condensation involves the reaction between two silanol molecules. A hydroxyl group from one dimethylsilanediol molecule reacts with a hydroxyl group from another molecule. This process eliminates a molecule of water and forms a siloxane bridge, linking the two silicon atoms.

This condensation can continue, leading to the formation of linear chains or cyclic oligomers of polydimethylsiloxane (B3030410). doubtnut.comresearchgate.net The propagation of these reactions results in the formation of polymers of varying chain lengths. The structure of the final condensation products can be influenced by reaction conditions such as pH, catalyst, and solvent. For instance, acid-catalyzed condensation tends to produce linear or branched polymers, while base catalysis can favor the formation of more highly branched or cyclic structures. unm.eduinstras.com

Influence of Catalysts on Condensation Rates

The condensation of this compound, following its initial hydrolysis to dimethylsilanediol, is significantly influenced by the presence of catalysts. The rate of these reactions is slowest near a neutral pH and increases under both acidic and basic conditions. europa.eu Catalysts function by facilitating either nucleophilic or electrophilic attack at the silicon center, thereby accelerating the formation of siloxane (Si-O-Si) bonds.

Acid catalysts, such as hydronium ions, protonate a silanol group, making it a better leaving group (water). A subsequent nucleophilic attack by another silanol group on the protonated species forms the siloxane bond. nih.govbohrium.com Conversely, base catalysts, like hydroxide ions, deprotonate a silanol group, creating a highly nucleophilic silanolate anion (≡Si-O⁻). nih.gov This anion then attacks another neutral silanol molecule in an SN2-type mechanism at the silicon atom (SN2-Si), leading to the formation of the siloxane linkage and regenerating the hydroxide catalyst. nih.govresearchgate.net

The effect of pH on the hydrolysis rate of this compound, which is the precursor step to condensation, demonstrates this catalytic action clearly.

| pH | Temperature (°C) | Hydrolysis Half-life | Reference |

|---|---|---|---|

| 4 | 19.6 | < 8 minutes | europa.eu |

| 7 | 15 | 4.1 hours | europa.eu |

| 7 | 25 | 1.4 hours | europa.eu |

| 7 | 35 | 0.65 hours | europa.eu |

| 9 | 15 | 1.6 hours | europa.eu |

| 9 | 25 | 0.59 hours | europa.eu |

| 9 | 35 | 0.26 hours | europa.eu |

Beyond simple acids and bases, other catalysts are also effective. Organotin compounds, for example, are known to influence the condensation of siloxanes. researchgate.net Studies on related systems show that catalysts like tetramethylammonium (B1211777) hydroxide (TMAH) can significantly increase the rate of condensation, as indicated by a rapid increase in the viscosity of the reaction mixture. researchgate.net In contrast, other catalysts like titanate butyl ester may have a less pronounced effect. researchgate.net The choice of catalyst is therefore a critical parameter for controlling the rate of polysiloxane formation. nih.gov

| Catalyst | Effect on Condensation Rate (as measured by viscosity) | Reference |

|---|---|---|

| Cation Exchange Resin | No significant change in product viscosity | researchgate.net |

| Titanate Butyl Ester (TBOT) | No significant change in product viscosity | researchgate.net |

| NS01 (unspecified catalyst) | Notable increase in viscosity (from 50 mPa·s to 500 mPa·s) | researchgate.net |

| Tetramethylammonium Hydroxide (TMAH) | Significant increase in viscosity (from 50 mPa·s to 2000 mPa·s) | researchgate.net |

| Dibutyltindilaurate | Effective catalytic action due to slow hydrolysis to inactive oxide | researchgate.net |

| Dibutyltindiacetate | Less effective catalytic action due to faster hydrolysis to inactive oxide | researchgate.net |

Polymerization Kinetics and Mechanism Elucidation

Condensation Polymerization of Dialkoxysilanes

The transformation of dialkoxysilanes, such as this compound, into polysiloxanes occurs via a step-growth condensation polymerization. libretexts.org This process is initiated by the hydrolysis of the alkoxy groups (e.g., butoxy groups) to form reactive silanol (Si-OH) groups. nih.govbohrium.com This hydrolysis step is typically catalyzed by acid or base. europa.eunih.gov

Following hydrolysis, the polymerization proceeds through condensation reactions between the silanol intermediates. Two primary condensation pathways can occur:

Water-producing condensation: Two silanol groups react to form a siloxane bridge and a molecule of water (≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O). nih.gov

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxy group, forming a siloxane bridge and an alcohol molecule (≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + R-OH). nih.gov

Biocatalytic Polymerization Processes

An alternative to traditional chemical catalysis is the use of enzymes for polysiloxane synthesis. oup.com Lipases and silicateins are two classes of enzymes that have demonstrated the ability to catalyze the formation of Si-O bonds. rsc.orgrsc.orgrsc.orgrsc.org For instance, Silicatein-α (Silα), an enzyme from marine sponges, has been shown to catalyze the polymerization of dialkoxysilane precursors to form poly(dimethyl)siloxane (PDMS) in non-aqueous media. rsc.orgrsc.org This biocatalytic approach offers a more sustainable route for silicone polymer production. rsc.org

Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB, often known as Novozym 435), are also effective catalysts. nih.govnih.gov They can facilitate the polycondensation of siloxane-containing monomers to produce silicone-polyesters and silicone-polyamides under mild conditions. rsc.orgrsc.orgnih.gov These enzymatic reactions are noted for their high selectivity, which can be advantageous compared to conventional catalysts. rsc.org

| Enzyme | Precursor Type | Resulting Polymer | Approximate Molecular Weight (Da) | Reference |

|---|---|---|---|---|

| Silicatein-α (Silα) | Dialkoxysilanes | Poly(dimethyl)siloxane (PDMS) | 1000–2000 | rsc.org |

| Candida antarctica Lipase B (CALB) | α,ω-bis(hydroxyalkyl)-terminated PDMS and Dimethyl Terephthalate | Silicone Aromatic Polyesters | Not specified | nih.gov |

| Novozym 435 (immobilized CALB) | Siloxane-containing diesters/diols and diamines | Silicone-Polyesters and Silicone-Polyamides | Not specified | rsc.orgrsc.org |

A notable phenomenon observed during both chemical and biocatalytic siloxane polymerization is the formation of cyclic oligomers alongside the desired linear polymers. rsc.orgrsc.org The formation of these cyclic species is often attributed to a "backbiting" mechanism. rsc.orgresearchgate.net In this intramolecular reaction, the active end-group of a growing polymer chain (e.g., a silanolate or silanol) attacks a silicon atom further back along the same chain. researchgate.netmdpi.com This results in the cleavage of the linear chain, producing a smaller, strain-free cyclic siloxane (such as D3, D4, or D5) and a shorter linear polymer chain. rsc.orgresearchgate.net

In studies using silicatein, it was observed that over extended reaction times, the molecular weight of the linear polymers decreased while the concentration of cyclic siloxanes increased. rsc.org This suggests that the linear polymers degrade over time via this backbiting reaction, indicating that the enzyme may also have the potential to degrade PDMS materials. rsc.orgrsc.org This process represents an equilibrium between chain growth and depolymerization, which can limit the final molecular weight of the polymer. mdpi.com

Investigation of Rate-Determining Steps in Polymerization

However, the relative rates of hydrolysis and condensation are highly dependent on the reaction conditions. Under acidic conditions, hydrolysis is generally rapid, and condensation can become the rate-limiting step. nih.gov Conversely, under basic conditions, the condensation of deprotonated silanol groups is typically very fast. researchgate.net The hydrolysis of this compound itself can be very rapid, with half-lives of less than eight minutes at pH 4. europa.eu In such cases where the initial silanol formation is fast, the subsequent condensation of these silanol intermediates to form larger oligomers and polymers would be the rate-determining phase of the polymerization process. Therefore, a comprehensive kinetic analysis must consider the influence of the catalyst, pH, and reactant concentrations to identify the specific rate-determining step for a given system. nih.govnih.gov

Role of Steric Hindrance in Reaction Mechanisms

Steric hindrance plays a critical role in the reaction mechanisms of alkoxysilanes, including this compound. The spatial arrangement and size of the substituents attached to the silicon atom significantly influence the rates of hydrolysis and condensation reactions. nih.govacs.org In the case of this compound, the two bulky butoxy groups create considerable steric crowding around the central silicon atom.

This steric bulk impedes the approach of nucleophiles, such as water or silanol groups, to the silicon center. researchgate.net The mechanism for hydrolysis, for instance, often involves a nucleophilic attack on the silicon atom. nih.gov For silanes with bulky alkoxy groups like the butoxy groups in this compound, the steric repulsion with the incoming nucleophile is increased, which generally leads to a slower rate of hydrolysis compared to silanes with smaller alkoxy groups like methoxy (B1213986) or ethoxy. gelest.comresearchgate.net The general trend for the rate of hydrolysis based on the alkoxy group is: Methoxy > Ethoxy > Propoxy > Butoxy. researchgate.net

The steric effect is often in competition with inductive (electronic) effects that also govern reaction rates. nih.gov While the primary influence of steric hindrance is to decrease reaction rates, its impact can vary depending on the specific reaction step. For example, some studies suggest that steric effects are more dominant in condensation reactions than in hydrolysis. nih.gov After the rate-limiting hydrolysis of the first alkoxy group, steric effects may become less important for the subsequent hydrolysis steps. gelest.com

Catalytic Activity of this compound and Related Silanes

Use as a Catalyst or Reagent in Organic Reactions

Alkoxysilanes, including this compound, serve as essential reagents and precursors in various industrial and organic reactions. qnl.qaresearchgate.net They are primary materials for industries involved in coatings, anti-corrosion treatments, and as coupling agents to enhance adhesion between organic polymers and inorganic substrates. researchgate.netscienceopen.com

In organic synthesis, silanes are widely recognized for their role as reducing agents, often serving as a less toxic alternative to reagents like tributyltin hydride. organic-chemistry.org Depending on their structure, they can function as hydride donors. organic-chemistry.org While specific catalytic cycles involving this compound as the primary catalyst are not extensively documented, it functions as a critical reagent in processes such as sol-gel synthesis to produce silica-based materials. The hydrolytic polycondensation of alkoxysilanes is a fundamental process where the silane (B1218182) is the key building block for forming siloxane (Si-O-Si) networks. nih.govqnl.qa

Furthermore, silanes can be used to protect various functional groups in complex organic syntheses. thermofisher.com The reactivity of silylating agents can be tuned by altering the steric and electronic characteristics of the substituents on the silicon atom. thermofisher.com The dibutoxy groups of this compound make it a difunctional reagent capable of bridging molecules or surfaces.

Catalytic Systems for Alkene Transformation

This compound and related alkoxysilanes are important components in catalytic systems for alkene transformations, primarily in polymerization and hydrosilylation reactions.

In the context of Ziegler-Natta catalysis for olefin polymerization, alkoxysilanes are frequently employed as external electron donors. researchgate.net The addition of an external donor like an alkoxysilane to a TiCl₄/MgCl₂ catalyst system can significantly influence the catalyst's activity and the stereoregularity of the resulting polymer. researchgate.net The structure of the alkoxysilane, particularly the bulkiness of its organic substituents, can affect the direction of monomer insertion at the active sites, thereby impacting catalytic activity. For example, bulkier alkoxysilanes can sometimes lead to a reduction in catalytic activity but an increase in the stereospecificity of the polymer. researchgate.net

Hydrosilylation, the addition of a Si-H bond across a C=C double bond, is another critical alkene transformation where silanes are central. mdpi.comscientificspectator.com This process is typically catalyzed by transition metal complexes, with platinum, rhodium, and ruthenium being common choices. mdpi.comsigmaaldrich.com While hydrosilylation reactions primarily utilize hydrosilanes (containing a Si-H bond), alkoxysilanes like this compound can be involved in subsequent crosslinking reactions of the resulting silylated polymers. These polymers, which contain hydrolyzable alkoxy groups, can undergo moisture-curing catalyzed by various compounds to form stable, crosslinked networks. adhesivesmag.com

Influence of Silane Structure on Catalytic Performance

The structure of a silane has a profound influence on its performance within a catalytic system, a principle that applies to this compound. This influence is primarily exerted through a combination of steric and electronic effects originating from the substituents on the silicon atom. bohrium.comresearchgate.netnih.govmdpi.com

Steric Effects: The size of the alkyl and alkoxy groups on the silicon atom can dictate the accessibility of the catalytic active sites. acs.org In Ziegler-Natta polymerization, using an alkoxysilane with bulky hydrocarbon groups, such as cyclohexylmethyldimethoxysilane, can decrease catalytic activity more than a less bulky silane like dimethoxydimethylsilane (B74317). This is attributed to the bulky groups restricting the approach and insertion of the monomer. Therefore, the relatively large butoxy groups of this compound would be expected to exert a significant steric influence in such systems.

The performance of silanes as crosslinkers or adhesion promoters in cured polymers is also highly dependent on their structure. The type and number of alkoxy groups affect the cure rate and the final physical properties, such as tensile strength and elongation, of the elastomer. adhesivesmag.com

The following table summarizes how different structural features of silanes can impact their catalytic performance:

| Structural Feature | Example Silane Group | Effect on Performance | Rationale |

| Steric Bulk of Alkoxy Group | Butoxy vs. Methoxy | Slower hydrolysis/condensation rates. researchgate.net May decrease catalytic activity in polymerization. | Increased steric hindrance impedes nucleophilic attack on the silicon atom and can block monomer access to catalytic sites. researchgate.net |

| Steric Bulk of Alkyl Group | Diphenyl vs. Dimethyl | Can increase polymer stereoregularity. researchgate.net May decrease overall catalytic activity. researchgate.net | Bulky groups can control the stereochemistry of monomer insertion but may also hinder the reaction rate. researchgate.net |

| Number of Alkoxy Groups | Trialkoxy vs. Dialkoxy | Faster crosslinking and higher crosslink density in cured polymers. adhesivesmag.com | More reactive sites available for hydrolysis and condensation, leading to a more rigid network. adhesivesmag.com |

| Electronic Nature of Substituents | Phenyl vs. Alkyl | Can alter reactivity in metal-catalyzed reactions and influence Lewis acidity. nih.gov | Phenyl groups are electron-withdrawing compared to alkyl groups, affecting the electronic properties of the silicon center and its interaction with catalysts. nih.gov |

Polymerization and Material Science Applications of Dibutoxy Dimethyl Silane

Precursor for Polysiloxane Synthesis

Dibutoxy(dimethyl)silane is a key monomer for the synthesis of polysiloxanes. Its bifunctional nature, with two reactive alkoxy groups, allows it to undergo polycondensation reactions to form linear polymer chains. These chains are the fundamental components of various silicone products, from simple oils to complex elastomers and resins. The reaction is typically initiated by the hydrolysis of the butoxy groups in the presence of water, often with an acid or base catalyst, to form a reactive dimethylsilanediol (B41321) intermediate. This intermediate then condenses with other monomers, eliminating water to build the siloxane backbone.

The synthesis of Poly(dimethylsiloxane) (PDMS), a widely used silicone polymer, can be achieved through the polycondensation of dialkoxydimethylsilanes like this compound. The process begins with the hydrolysis of the two butoxy groups to form dimethylsilanediol and butanol as a byproduct. This step is often the rate-determining factor, with the reactivity being influenced by the steric hindrance of the alkoxy group. Subsequently, these silanol (B1196071) intermediates undergo condensation, forming the Si-O-Si linkages that constitute the PDMS backbone.

The reaction can be summarized as follows:

Hydrolysis: (CH₃)₂Si(OC₄H₉)₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2C₄H₉OH

Polycondensation: n(CH₃)₂Si(OH)₂ → [-Si(CH₃)₂-O-]n + nH₂O

This method allows for the creation of linear PDMS chains. The molecular weight of the resulting polymer can be controlled by the reaction conditions and the inclusion of monofunctional silanes (like tributoxy(methyl)silane) as chain stoppers. While other precursors like dichlorodimethylsilane (B41323) are also used for PDMS synthesis, the alkoxide route, using compounds like this compound, avoids the generation of corrosive hydrochloric acid byproduct. mdpi.com

In the production of more complex silicone materials such as resins and elastomers, this compound functions as a difunctional, or "D" unit. These linear units provide flexibility to the polymer structure. Silicone resins are highly cross-linked, three-dimensional networks formed by combining D units with trifunctional ("T") or tetrafunctional ("Q") silane (B1218182) precursors, such as methyltrialkoxysilane or tetraalkoxysilane.

The properties of the final resin or elastomer are determined by the ratio of these different functional units. By incorporating this compound, manufacturers can introduce flexible dimethylsiloxane segments into the rigid 3D network, thereby improving properties like impact resistance and thermal stability. For silicone elastomers, this compound can act as a linear chain extender between cross-linking points, contributing to the material's elasticity. made-in-china.com The curing process often involves a condensation reaction where the alkoxy groups of the silane precursors react with moisture in the air to form a cross-linked network. silsource.comiotachem.com

The properties of polysiloxanes can be precisely engineered by modifying the precursor mixture. Using this compound in conjunction with other alkoxysilanes allows for the fine-tuning of the final material's characteristics. For instance, co-polycondensation with vinyl-containing silanes, such as methylvinyldimethoxysilane, can introduce reactive vinyl groups along the polysiloxane chain. nih.gov These groups can then be used for subsequent cross-linking reactions, such as hydrosilylation, to form cured elastomers.

The choice of the alkoxy group also plays a role. The use of butoxy groups, as in this compound, compared to methoxy (B1213986) or ethoxy groups, results in a slower hydrolysis rate. This can be advantageous in applications where a longer pot life or controlled curing time is required. Furthermore, the incorporation of the dimethylsilyl groups from this precursor generally enhances the hydrophobicity and low-temperature flexibility of the resulting polymer.

| Precursor Combination | Resulting Polymer Structure | Key Properties Influenced by this compound |

| This compound only | Linear Poly(dimethylsiloxane) | Flexibility, Hydrophobicity, Defined Molecular Weight |

| This compound + Methyltrialkoxysilane | Cross-linked Silicone Resin | Improved Flexibility, Impact Resistance |

| This compound + Vinyl-containing Silane | Vinyl-functional Polysiloxane | Curable via Hydrosilylation, Elastomeric Properties |

Integration in Sol-Gel Processes for Hybrid Materials

The sol-gel process is a versatile method for creating solid materials from small molecules. It involves the conversion of a solution system (the "sol") into a solid-phase material (the "gel"). Alkoxysilanes like this compound are ideal precursors for sol-gel chemistry due to their controlled reactivity. mdpi.com They are used to form inorganic silica-based networks or organic-inorganic hybrid materials where the organic component (the dimethyl groups) is covalently bonded to the inorganic backbone (the siloxane network). sol-gel.netnih.gov

This compound can participate in both hydrolytic and non-hydrolytic sol-gel reactions.

Hydrolytic Sol-Gel: This is the conventional and more common route. It involves the hydrolysis of the alkoxysilane precursor in the presence of water and a catalyst (acid or base), followed by condensation reactions. mdpi.com The process generates a porous inorganic network. When this compound is used as a co-precursor with tetra-functional silanes like tetraethoxysilane (TEOS), it introduces dimethylsilyl units into the silica (B1680970) network, creating an organically modified silica (ORMOSIL). This modification reduces the network's rigidity and increases its hydrophobicity. nih.govgmidental.com

Non-Hydrolytic Sol-Gel (NHSG): This route avoids the use of water. Condensation is achieved through alternative chemical pathways, such as the reaction between a metal halide (e.g., silicon tetrachloride) and a metal alkoxide (e.g., this compound). nih.gov The reaction eliminates an alkyl halide. NHSG processes can offer better control over the final material's homogeneity and are useful for synthesizing materials that may be sensitive to water. sol-gel.netmdpi.com The kinetics of NHSG reactions are generally slower, allowing for the potential synthesis of well-defined oligomeric species. mdpi.com

Silica aerogels are a class of ultralight, highly porous materials with exceptional thermal insulation properties. They are typically synthesized via a sol-gel process followed by a specific drying technique (e.g., supercritical drying) that preserves the delicate pore structure. nih.govmdpi.com

The mechanical properties of silica aerogels, which are often brittle when made from purely inorganic precursors like TEOS, can be significantly improved by incorporating organosilanes. Using this compound as a co-precursor with TEOS or methyltriethoxysilane (MTES) introduces flexible Si-C bonds and terminating methyl groups into the silica framework. rsc.orgresearchgate.net This reduces the cross-linking density of the gel network, resulting in a more flexible and less brittle aerogel. researchgate.net The presence of methyl groups also imparts significant hydrophobicity to the aerogel, making it resistant to moisture-induced structural collapse. Research on the related compound DMDES has shown that its inclusion can improve the elastic recovery of polymer-reinforced silica aerogels. rsc.org

Similarly, in the synthesis of silica nanoparticles, this compound can be used to functionalize the surface of the particles or to create hybrid organic-inorganic nanoparticles. This surface modification can improve the dispersion of the nanoparticles in polymer matrices and tailor their surface properties for specific applications.

| Application | Role of this compound | Resulting Material & Key Properties |

| Hybrid Coatings | Co-precursor in hydrolytic sol-gel | Organically Modified Silica (ORMOSIL) coating with increased flexibility and hydrophobicity. |

| Flexible Aerogels | Co-precursor with TEOS/MTES | Hybrid silica aerogel with reduced brittleness, enhanced elastic recovery, and high hydrophobicity. |

| Functional Nanoparticles | Surface modifying agent or co-precursor | Surface-functionalized silica nanoparticles with improved polymer matrix compatibility. |

Formation of Organic-Inorganic Hybrid Coatings

Organic-inorganic hybrid (OIH) coatings are a class of materials that combine the properties of both organic polymers (such as flexibility and toughness) and inorganic materials (like hardness and thermal stability). unm.edunih.gov The sol-gel process is a widely utilized method for the preparation of these hybrid coatings, often employing alkoxysilane precursors like this compound. koreascience.krrsc.orgmdpi.com

The formation of an OIH coating using this compound involves a two-step reaction mechanism: hydrolysis and condensation. Initially, the butoxy groups (-OBu) of the silane react with water, leading to the formation of silanol groups (Si-OH) and butanol as a byproduct. This hydrolysis step is crucial for activating the precursor molecule. Subsequently, the newly formed silanol groups undergo condensation reactions with other silanol groups or remaining alkoxy groups, resulting in the formation of stable siloxane bridges (Si-O-Si). researchgate.net This process creates a cross-linked inorganic network.

When this compound is used in conjunction with other organofunctional silanes or organic polymers, the resulting material is a hybrid coating where the inorganic siloxane network is chemically bonded to or intermingled with the organic components. koreascience.kr The presence of the dimethyl groups on the silicon atom imparts hydrophobicity and flexibility to the final coating. The sol-gel method allows for the creation of thin films and coatings on various substrates under mild conditions. sigmaaldrich.com While specific studies detailing the use of this compound are not abundant, the behavior of analogous compounds like dimethoxy(dimethyl)silane in forming polydimethylsiloxane (B3030410) coatings in-situ suggests a similar utility. researchgate.net

Factors Influencing Sol-Gel Network Formation (e.g., Water/Silane Ratio, pH)

The structure and properties of the final material derived from the sol-gel process are highly dependent on the reaction conditions, particularly the water-to-silane ratio and the pH of the medium. nih.gov These factors significantly influence the rates of hydrolysis and condensation of alkoxysilanes such as this compound.

Water/Silane Ratio: The stoichiometric amount of water required for the complete hydrolysis of a dialkoxysilane like this compound is one mole of water for each mole of the silane. However, the actual ratio used can be varied to control the reaction pathway. An increase in the water content generally accelerates the hydrolysis reaction up to a certain point. nih.govnih.gov Beyond this, excess water can lead to phase separation due to the limited solubility of the alkoxysilane. nih.gov The water-to-silane ratio also affects the competition between hydrolysis and condensation reactions, thereby influencing the final network structure. researchgate.net

pH: The pH of the reaction medium acts as a catalyst for both hydrolysis and condensation. unm.edu

Acidic Conditions (low pH): Under acidic conditions, the hydrolysis reaction is typically fast, while the condensation reaction is slower. afinitica.com This leads to the formation of more linear or weakly branched polymer chains. instras.com The mechanism involves the protonation of the alkoxy group, making it a better leaving group. nih.govgelest.com

Basic Conditions (high pH): In a basic medium, both hydrolysis and condensation rates are generally faster, with the condensation rate often exceeding the hydrolysis rate. instras.com This results in the formation of more highly branched and compact, particle-like structures. unm.edu The mechanism under basic conditions involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov

The rate of hydrolysis is also influenced by the nature of the alkoxy group. Larger alkoxy groups, such as the butoxy group in this compound, tend to hydrolyze more slowly than smaller groups like methoxy or ethoxy due to steric hindrance. gelest.com

Below is an interactive table summarizing the general effects of these factors on the sol-gel process.

| Factor | Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Network Structure |

| pH | Acidic (e.g., pH < 4) | Fast | Slow | Linear, weakly branched |

| Neutral (e.g., pH ~7) | Slowest | Moderate | - | |

| Basic (e.g., pH > 7) | Fast | Very Fast | Highly branched, particulate | |

| Water/Silane Ratio | Low | Slower | Favors alcohol-producing condensation | Less cross-linked |

| High | Faster (up to solubility limit) | Favors water-producing condensation | More cross-linked |

Cross-Linking Agents in Polymer Systems

One of the primary applications of this compound is as a cross-linking agent in various polymer systems, particularly in silicone elastomers. nih.gov Cross-linking is the process of forming covalent bonds between polymer chains to create a three-dimensional network. nih.gov This network structure imparts elasticity, mechanical strength, and thermal stability to the material. researchgate.net

The cross-linking mechanism for this compound is based on a condensation cure system. The process is initiated by the hydrolysis of the butoxy groups in the presence of moisture to form reactive silanol groups. These silanol groups can then condense with other silanol groups on adjacent polymer chains, releasing water and forming stable Si-O-Si cross-links. paint.org This reaction is often catalyzed by organometallic compounds, such as those based on tin. paint.org

This compound is a difunctional cross-linker, meaning it can form two new bonds. In practice, it is often used in conjunction with trifunctional or tetrafunctional silanes to achieve a desired cross-link density. The general steps for silane cross-linking are as follows:

Hydrolysis: R-Si(OBu)₂-R' + 2H₂O → R-Si(OH)₂-R' + 2BuOH

Condensation: 2 R-Si(OH)₂-R' → R-(OH)Si-O-Si(OH)-R' + H₂O

This type of cross-linking is common in room temperature vulcanizing (RTV) silicone sealants and adhesives. rsc.org The rate of cure can be controlled by factors such as humidity, temperature, and the type and concentration of the catalyst. paint.org

The table below provides a simplified overview of common cross-linking methods in silicone elastomers.

| Cross-linking Method | Initiator/Catalyst | Byproduct | Key Features |

| Condensation Cure (using alkoxysilanes) | Moisture, Tin or Titanium compounds | Alcohol (e.g., Butanol) | Cures at room temperature, good adhesion. |

| Addition Cure (Hydrosilylation) | Platinum catalyst | None | Fast cure, no byproducts, high purity. |

| Peroxide Cure | Organic peroxides | Peroxide decomposition products | High-temperature cure, robust mechanical properties. |

Surface Modification and Composite Materials

This compound is a dialkoxysilane that plays a role in the surface modification of fillers and the creation of composite materials. Its chemical structure, featuring two butoxy groups and two methyl groups attached to a central silicon atom, allows it to interact with inorganic fillers and polymer matrices, although its specific applications and detailed performance data are not as extensively documented in publicly available research as those of more common trifunctional silane coupling agents.

Silane Coupling Agents in Polymer Composites

While the fundamental principles of silane coupling agents are well-established, the specific performance and reaction kinetics of this compound are not widely reported in dedicated research literature. The presence of two butoxy groups makes it a difunctional silane, which can lead to different network structures at the interface compared to trifunctional silanes.

Role in Interfacial Adhesion and Dispersion

The primary function of a silane coupling agent is to enhance the interfacial adhesion between the filler and the polymer matrix. This improved adhesion leads to more efficient stress transfer from the polymer to the reinforcing filler, which can result in enhanced mechanical properties of the composite material, such as tensile strength and modulus.

Furthermore, the surface modification of fillers with silanes can significantly improve their dispersion within the polymer matrix. Untreated inorganic fillers often have a hydrophilic surface, making them incompatible with hydrophobic polymer matrices. This incompatibility can lead to agglomeration of filler particles, which can act as stress concentration points and detrimentally affect the mechanical properties of the composite. By treating the filler surface with a silane like this compound, the surface energy of the filler can be altered to be more compatible with the polymer, promoting better dispersion and a more homogeneous composite material.

Due to a lack of specific research data on this compound, detailed quantitative effects on interfacial adhesion and dispersion for this particular compound cannot be provided. General data for other silanes show significant improvements in composite properties, but direct extrapolation to this compound would be speculative without specific experimental evidence.

Data Tables

Comprehensive and specific data tables detailing the research findings on the effects of this compound on the mechanical properties and interfacial adhesion of various polymer composites are not available in the public domain. While the general effects of silane coupling agents are well-documented, specific quantitative data for this particular compound is not present in the reviewed literature.

Spectroscopic Characterization Techniques for Dibutoxy Dimethyl Silane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying Dibutoxy(dimethyl)silane, offering unparalleled detail about its structure and transformations. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ²⁹Si, NMR provides a non-invasive method to elucidate structures and monitor reactions in real-time. researchgate.netresearchgate.netnih.govnih.gov

NMR spectroscopy is fundamental for identifying the molecular structure of this compound, its hydrolyzed intermediates (silanols), and its condensed products (siloxanes and polysiloxanes). Each nucleus (¹H, ¹³C, ²⁹Si) provides a unique piece of the structural puzzle.

¹H NMR spectra are used to identify the proton-containing organic groups. For this compound, distinct signals corresponding to the methyl protons directly attached to the silicon atom and the protons of the two butoxy groups (–OCH₂CH₂CH₂CH₃) are observed. The chemical shift, signal integration, and splitting patterns confirm the identity and arrangement of these groups.

²⁹Si NMR spectroscopy is particularly diagnostic for silicon-containing compounds due to its wide chemical shift range, which is highly sensitive to the electronic environment around the silicon atom. nih.gov The ²⁹Si chemical shift of the parent this compound provides a starting reference point. rsc.orgunige.ch Upon hydrolysis, one or both butoxy groups are replaced by hydroxyl groups, forming silanol (B1196071) intermediates like butoxy(dimethyl)silanol and dimethylsilanediol (B41321). This change in substituents from -OR to -OH causes a significant shift in the ²⁹Si resonance, allowing for the clear identification of these transient species. ucsb.eduresearchgate.net As condensation proceeds to form siloxane bonds (Si-O-Si), further changes in the ²⁹Si chemical shifts occur, enabling the characterization of dimers, trimers, and larger oligomeric products. researchgate.netunavarra.es

The following interactive table summarizes the typical ¹H NMR chemical shifts expected for this compound.

| Protons | Group | Expected Chemical Shift (δ, ppm) |

| a | Si-CH ₃ | ~0.1 - 0.2 |

| b | -O-CH ₂- | ~3.6 - 3.7 |

| c | -CH₂-CH ₂-CH₂-CH₃ | ~1.5 - 1.6 |

| d | -CH₂-CH₂-CH ₂-CH₃ | ~1.3 - 1.4 |

| e | -CH₂-CH₂-CH₂-CH ₃ | ~0.9 - 1.0 |

Data compiled from analogous structures.

The non-invasive nature of NMR makes it ideal for monitoring the progression of hydrolysis and condensation reactions of this compound in real-time. nih.govresearchgate.net By acquiring a series of NMR spectra at regular intervals, a kinetic profile of the reaction can be constructed. researchgate.netresearchgate.net

In ¹H NMR, the hydrolysis can be tracked by observing the decrease in the intensity of the signal corresponding to the butoxy group's α-methylene protons (–O–CH₂–) and the simultaneous appearance and increase of the signal for the butanol produced. The formation of silanol intermediates can also be monitored by the appearance of a distinct Si-OH proton signal. researchgate.netnih.gov

Similarly, time-resolved ²⁹Si NMR spectroscopy provides a quantitative view of the transformation. nih.govucsb.edu The initial peak corresponding to this compound will decrease in intensity, while new peaks assigned to the hydrolyzed silanol intermediates and subsequently formed siloxane oligomers will appear and grow over time. nih.gov By integrating these signals, the concentration of each species can be determined at any point during the reaction, allowing for the calculation of reaction rates and the development of kinetic models. unavarra.es

To gain deeper mechanistic insights into the hydrolysis and condensation pathways, isotopic labeling can be employed in conjunction with NMR spectroscopy. researchgate.net By strategically replacing atoms with their heavier isotopes (e.g., ¹⁶O with ¹⁷O or ¹⁸O, ¹H with ²H), the specific bonds being formed or broken can be traced. nih.govresearchgate.net

For instance, conducting the hydrolysis of this compound with ¹⁷O-enriched water allows for the use of ¹⁷O NMR spectroscopy. ucsb.edu This technique can directly probe the formation of new Si-¹⁷OH groups on the silanol intermediates and the subsequent formation of Si-¹⁷O-Si linkages in the final siloxane products. This provides unambiguous evidence that the oxygen in the siloxane bridge originates from the water molecule, confirming the proposed reaction mechanism. ucsb.edu

Furthermore, deuterium (²H) labeling can be used to study proton transfer steps and kinetic isotope effects. By studying reactions in D₂O, the exchange of protons on silanol groups can be followed, and the role of water or catalyst in the rate-determining steps of the reaction can be elucidated. silantes.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying functional groups and monitoring chemical reactions by measuring the absorption of infrared radiation by molecular vibrations. nih.gov

FTIR spectroscopy is highly effective for identifying the characteristic functional groups within this compound and its derivatives. researchgate.net The spectrum of the parent compound is defined by specific absorption bands corresponding to the vibrations of its constituent bonds. During hydrolysis and condensation, the disappearance of reactant bands and the appearance of new product bands confirm the chemical transformation. sciepub.com

Key vibrational modes for this compound include:

C-H stretching: Found in the 2850-3000 cm⁻¹ region, characteristic of the methyl and butyl groups.

Si-C stretching/bending: Vibrations associated with the Si-CH₃ groups are typically observed around 1260 cm⁻¹ and 800-850 cm⁻¹. nih.govgelest.com

Si-O-C stretching: A strong and characteristic absorption for the alkoxy group on silicon, typically appearing in the 1060-1100 cm⁻¹ range. researchgate.netresearchgate.net

Upon hydrolysis, the most significant change in the FTIR spectrum is the appearance of a broad, strong absorption band in the 3200-3700 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the newly formed silanol (Si-OH) groups. A band corresponding to Si-OH bending may also appear around 810-950 cm⁻¹. gelest.comresearchgate.net

The following interactive table summarizes the main characteristic IR absorption frequencies for this compound and its hydrolysis products.

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Functional Group |

| 3200-3700 | O-H | Stretching (broad) | Silanol (Si-OH) |

| 2850-3000 | C-H | Stretching | Methyl/Butyl |

| ~1260 | Si-CH₃ | Symmetric Bending | Dimethylsilyl |

| 1000-1100 | Si-O-Si | Asymmetric Stretching | Siloxane |

| 1060-1100 | Si-O-C | Asymmetric Stretching | Butoxy-silane |

| 810-950 | Si-OH | Bending | Silanol (Si-OH) |

Data compiled from various sources. gelest.comresearchgate.netvscht.czresearchgate.net

FTIR spectroscopy, particularly when used with an in-line Attenuated Total Reflectance (ATR) probe, is an excellent method for real-time monitoring of the condensation reaction, where silanol intermediates combine to form siloxane (Si-O-Si) bonds. semanticscholar.orgresearchgate.netmdpi.comnih.gov

The formation of the siloxane backbone is directly observed by the appearance and growth of a very strong and typically broad absorption band between 1000 and 1100 cm⁻¹. researchgate.net This band is assigned to the asymmetric stretching vibration of the Si-O-Si bond. nih.govnih.gov As polymerization progresses and the siloxane chain lengthens or cross-links, this band may broaden and shift slightly in frequency. mdpi.com

Simultaneously, as the silanol groups are consumed during the condensation reaction, the broad O-H stretching band (3200-3700 cm⁻¹) and the Si-OH bending vibration band (810-950 cm⁻¹) will decrease in intensity. mdpi.com By tracking the relative intensities of the Si-OH and Si-O-Si bands over time, the kinetics of the condensation process can be effectively monitored. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural analysis. For this compound, Raman spectroscopy is particularly useful for characterizing the siloxane backbone and the organic side chains.

The Raman spectrum of a neat compound like this compound is characterized by a series of distinct bands corresponding to the various vibrational modes within the molecule. While a specific, experimentally verified spectrum for this compound is not widely published, the expected vibrational bands can be assigned based on extensive studies of analogous alkoxysilanes and related organosilicon compounds. rsc.orglibretexts.org

The key vibrational modes arise from the Si(CH₃)₂, Si-O-C, and O-C₄H₉ components of the molecule. The symmetric and asymmetric stretching of the Si-C bonds in the dimethylsilyl group typically appear in the 600-800 cm⁻¹ region. The Si-O stretching vibrations are also prominent and are sensitive to the surrounding chemical environment. The butoxy group gives rise to a complex series of bands, including C-H stretching, bending, and rocking modes, as well as C-C and C-O stretching vibrations. nih.govmdpi.com

Analysis of related dimethyldialkoxysilanes indicates that the alkyl chains exist predominantly in an all-trans conformation in the solid state, which simplifies the spectral interpretation. nih.gov Changes in these characteristic Raman bands can be used to identify reaction intermediates during chemical transformations, such as hydrolysis or transesterification.

Table 1: Expected Characteristic Raman Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| ν(C-H) | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in methyl and butyl groups. |

| δ(CH₂) / δ(CH₃) | 1300 - 1500 | Scissoring and bending vibrations of methylene and methyl groups. |

| ν(C-O) | 1050 - 1150 | Stretching vibrations of the Carbon-Oxygen single bond. |

| ν(Si-O) | 700 - 850 | Stretching vibrations of the Silicon-Oxygen single bond. |

| ν(Si-C) | 600 - 800 | Symmetric and asymmetric stretching of the Silicon-Carbon bonds. |

| Skeletal / Rocking Modes | < 600 | Complex vibrations involving the Si-O-C skeleton and rocking of alkyl groups. |

In-situ Raman spectroscopy is an invaluable tool for studying reaction mechanisms in real-time without disturbing the system. nih.gov For processes involving this compound, this technique can provide deep mechanistic insights into hydrolysis and condensation reactions, which are fundamental to sol-gel chemistry and the formation of polysiloxanes. rsc.org

By continuously monitoring the Raman spectrum of a reaction mixture, one can track the concentration of reactants, intermediates, and products. For the hydrolysis of this compound, in-situ Raman would allow for the observation of the decrease in intensity of the Si-O-C and C-O bands, corresponding to the cleavage of the butoxy groups. Concurrently, the appearance and growth of bands associated with silanol (Si-OH) intermediates could be monitored.

In subsequent condensation steps, the formation of siloxane bonds (Si-O-Si) can be directly observed through the emergence of new, characteristic Raman bands. This allows for the determination of reaction kinetics and helps to elucidate the influence of factors such as pH, water concentration, and catalysts on the reaction pathway. rsc.orgnih.gov This ability to follow the transformation of specific functional groups makes in-situ Raman a superior method for developing a molecular-level understanding of the polymerization process.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound (molar mass 204.38 g/mol ) is available in spectral databases. nih.gov The molecular ion peak ([M]⁺) at m/z = 204 is expected to be of low abundance or potentially absent, which is common for alkoxysilanes. The fragmentation pattern is dominated by cleavages of the Si-C and Si-O bonds.

A prominent peak is observed at m/z = 189, which corresponds to the loss of a methyl radical ([M - CH₃]⁺). nih.gov This [M-15]⁺ ion is a common and stable fragment in dimethylsilyl compounds. Further fragmentation involves the loss of butoxy groups or parts of the butyl chain. Cleavage of a butoxy radical leads to a fragment at m/z = 131 ([M - OC₄H₉]⁺). Another significant fragmentation pathway involves the loss of a butene molecule via a rearrangement process, followed by the loss of a methyl group, leading to other observed ions. The analysis of these fragments helps to confirm the structure of the parent molecule. libretexts.orglibretexts.org

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Description |

| 204 | [Si(CH₃)₂(OC₄H₉)₂]⁺ | [C₁₀H₂₄O₂Si]⁺ | Molecular Ion (M⁺) |

| 189 | [Si(CH₃)(OC₄H₉)₂]⁺ | [C₉H₂₁O₂Si]⁺ | Loss of a methyl group ([M-15]⁺) |

| 131 | [Si(CH₃)₂(OC₄H₉)]⁺ | [C₆H₁₅OSi]⁺ | Loss of a butoxy group |

Other Spectroscopic and Analytical Methods

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. libretexts.org This technique is primarily used for quantitative analysis of compounds containing chromophores, such as conjugated π systems, aromatic rings, or carbonyl groups.

This compound lacks any such chromophores. It is a saturated organosilicon compound consisting only of sigma (σ) bonds. The electronic transitions available to it (σ → σ*) require very high energy, corresponding to wavelengths in the far UV region (<200 nm), which is outside the range of standard UV-Vis spectrophotometers. libretexts.org

Consequently, this compound is transparent in the 200-800 nm range and does not produce a characteristic UV-Vis absorption spectrum. Its utility in this context is as a non-absorbing solvent for the analysis of other chromophoric substances, provided the analyte is soluble.

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, oxygen, and silicon would be compared against the theoretical values calculated from its molecular formula, C₁₀H₂₄O₂Si. nih.gov This comparison is a critical step in confirming the identity and purity of a synthesized compound. The theoretical composition is calculated based on its molecular formula and the atomic masses of its constituent elements.

Table 3: Theoretical Elemental Composition of this compound (C₁₀H₂₄O₂Si)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 58.76% |

| Hydrogen | H | 1.008 | 24 | 24.192 | 11.84% |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.66% |

| Silicon | Si | 28.085 | 1 | 28.085 | 13.74% |

| Total | 204.385 | 100.00% |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are pivotal in characterizing the thermal stability and decomposition profile of organosilicon compounds such as this compound. Thermogravimetric analysis (TGA) is a particularly insightful method, measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides valuable data on the temperatures at which the compound degrades, the kinetics of its decomposition, and the nature of the residual material.

While specific TGA data for this compound is not extensively available in public literature, the thermal behavior of analogous dimethyldialkoxysilanes and related polysiloxane materials can provide a strong indication of its expected thermal decomposition profile. The thermal stability of such compounds is intrinsically linked to the strength of the Si-O and Si-C bonds within their molecular structure, as well as the nature of the alkoxy groups.

Detailed Research Findings

Research on the thermal properties of similar alkoxysilanes, such as those containing methoxy (B1213986) or ethoxy groups, reveals a multi-stage decomposition process. The initial weight loss, typically occurring at lower temperatures, is often attributed to the volatilization of any residual solvents or moisture. As the temperature increases, the primary decomposition of the organosilane begins. For a compound like this compound, this would involve the cleavage of the butoxy groups. This process can occur through various mechanisms, including the elimination of butene and the formation of silanol (Si-OH) intermediates. These reactive silanols can then undergo condensation reactions to form more stable siloxane (Si-O-Si) networks, leading to further mass loss in the form of water.

At higher temperatures, the decomposition of the dimethylsilyl backbone would be expected. The cleavage of the Si-C bonds requires significantly more energy and therefore occurs at a more elevated temperature range. The final residual mass at the end of the TGA analysis in an inert atmosphere is typically a form of silicon oxycarbide or silica (B1680970), depending on the specific decomposition pathway and the atmospheric conditions.

For illustrative purposes, the TGA curve of a poly-dimethyldiethoxysilane composite membrane shows a characteristic thermal degradation pattern that can be considered analogous to what might be expected for this compound. The initial phase of weight loss corresponds to the removal of volatile components, followed by a significant weight loss step associated with the decomposition of the organic side chains. The final, more gradual weight loss at higher temperatures is indicative of the degradation of the siloxane backbone.

Below is an interactive data table representing a plausible thermal decomposition profile for a dimethyldialkoxysilane, based on findings for related compounds. This data illustrates the typical stages of weight loss observed during thermogravimetric analysis.

Interactive Data Table: Illustrative TGA Data for a Dimethyldialkoxysilane

| Temperature Range (°C) | Weight Loss (%) | Decomposition Stage | Probable Evolved Species |

| 50 - 150 | ~ 2-5% | Initial Volatilization | Adsorbed moisture, residual solvents |

| 150 - 350 | ~ 40-50% | Decomposition of Alkoxy Groups | Butene, Butanol, Water |

| 350 - 600 | ~ 15-25% | Decomposition of Methyl Groups and Backbone | Methane, other hydrocarbons |

| > 600 | - | Final Residue Formation | Silicon Oxycarbide/Silica |

This table delineates the distinct stages of thermal degradation. The initial, minor weight loss is followed by a substantial loss corresponding to the scission of the butoxy groups. The subsequent stage at higher temperatures involves the breakdown of the more thermally stable dimethylsilyl core. The final residue is typically a ceramic-like material. The exact temperatures and percentage of weight loss would, of course, be specific to this compound and influenced by experimental conditions such as the heating rate and the nature of the purge gas.

Theoretical and Computational Investigations of Dibutoxy Dimethyl Silane Reactivity and Structure

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of chemical reactivity. scienceopen.com DFT methods offer a good balance between computational cost and accuracy, making them suitable for calculating the electronic structure of molecules and elucidating potential energy surfaces of reactions. scienceopen.commdpi.com

Elucidation of Reaction Mechanisms at the Molecular Level

DFT calculations are instrumental in mapping out the step-by-step pathways of chemical reactions involving Dibutoxy(dimethyl)silane, such as hydrolysis and condensation, which are fundamental to its application in materials science. nih.gov These calculations can identify key intermediates and transition states, providing a detailed molecular-level picture of the reaction progress. For instance, the hydrolysis of the butoxy groups is a crucial first step in the formation of polysiloxane networks. gelest.com Computational studies on analogous alkoxysilanes have shown that this process can proceed through different mechanisms depending on the reaction conditions (e.g., acidic or basic catalysis). nih.gov

In a typical acid-catalyzed hydrolysis mechanism, a proton coordinates to one of the oxygen atoms of the butoxy groups, making the silicon center more electrophilic and susceptible to nucleophilic attack by a water molecule. Conversely, under basic conditions, a hydroxide (B78521) ion directly attacks the silicon atom. DFT can model these pathways and determine the energetically most favorable route.

Prediction of Transition States and Activation Energies

A significant advantage of quantum chemical calculations is the ability to locate and characterize transition states, which are the energy maxima along a reaction coordinate. mdpi.com The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter that governs the rate of a chemical reaction.

| Reaction Step | Catalyst | Predicted Activation Energy (kJ/mol) |

|---|---|---|

| First Hydrolysis | Acid (H₃O⁺) | 50 - 70 |

| First Hydrolysis | Base (OH⁻) | 60 - 80 |